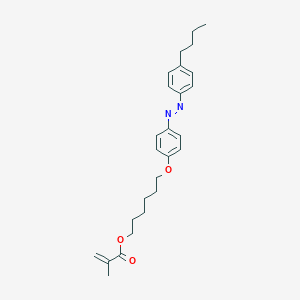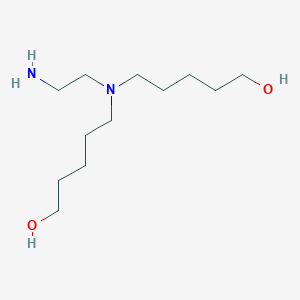
4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid
Vue d'ensemble
Description
4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid is a star-shaped, fully conjugated molecule with three benzoic acid groups connected to a central benzene core via ethene linkers. This compound is known for its unique structural properties and has been extensively studied for its applications in various fields, including material science and chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available building blocks such as benzene-1,3,5-tricarboxylic acid and ethene derivatives.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., argon) to prevent oxidation.
Purification: After the reaction, the solvent is evaporated under vacuum, and the solid residue is dissolved in ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethene linkers can be oxidized to form epoxides or diols under appropriate conditions.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoic acid groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid has a wide range of scientific research applications:
Material Science: It is used as a linker in the synthesis of metal-organic frameworks (MOFs) with ultra-high porosity, such as MOF-180 and MOF-210.
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex organic molecules and polymers.
Biology and Medicine: Its derivatives are studied for potential use in drug delivery systems and as therapeutic agents.
Mécanisme D'action
The mechanism of action of 4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid involves its ability to form stable complexes with metal ions, which is crucial for its role in MOFs. The ethene linkers and benzoic acid groups facilitate strong coordination with metal ions, leading to the formation of highly porous structures. These structures can adsorb gases and other molecules, making them useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid: Similar structure but with ethyne linkers instead of ethene.
4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))trianiline: Similar structure but with aniline groups instead of benzoic acid.
4,4,4-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde: Similar structure but with aldehyde groups instead of benzoic acid.
Uniqueness
4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid is unique due to its ethene linkers, which provide flexibility and conjugation, enhancing its ability to form stable and highly porous MOFs. This makes it particularly valuable in applications requiring high surface area and gas adsorption capabilities .
Propriétés
IUPAC Name |
4-[2-[3,5-bis[2-(4-carboxyphenyl)ethenyl]phenyl]ethenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h1-21H,(H,34,35)(H,36,37)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQHEKIYWWAEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C=CC4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B8234030.png)

![Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate](/img/structure/B8234055.png)

![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B8234073.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)pyrrolidine](/img/structure/B8234075.png)

![4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8234085.png)
![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8234091.png)

![[7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B8234100.png)



